2-amino-3-benzyloxy-N-methylaniline

Molecular Weight Physicochemical Properties Structural Comparator

2-amino-3-benzyloxy-N-methylaniline (CAS 177477-87-1) is a multi-substituted aromatic amine derivative characterized by the concurrent presence of a 2-amino group, a 3-benzyloxy ether, and an N-methyl substituent on the aniline core. Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 228.29 g/mol.

Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Cat. No. B8308591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-benzyloxy-N-methylaniline
Molecular FormulaC14H16N2O
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCNC1=C(C(=CC=C1)OCC2=CC=CC=C2)N
InChIInChI=1S/C14H16N2O/c1-16-12-8-5-9-13(14(12)15)17-10-11-6-3-2-4-7-11/h2-9,16H,10,15H2,1H3
InChIKeyYAPZAGVYONXJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-amino-3-benzyloxy-N-methylaniline: Procurement-Grade Specifications and Core Physicochemical Identity for Medicinal Chemistry and Organic Synthesis


2-amino-3-benzyloxy-N-methylaniline (CAS 177477-87-1) is a multi-substituted aromatic amine derivative characterized by the concurrent presence of a 2-amino group, a 3-benzyloxy ether, and an N-methyl substituent on the aniline core. Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 228.29 g/mol . The compound is typically supplied as a research-grade intermediate with a purity specification of ≥95% . Its canonical SMILES representation—CNc1cccc(OCc2ccccc2)c1N—unambiguously defines the ortho-diamine and meta-benzyloxy substitution pattern . This precise structural arrangement differentiates it from simpler benzyloxyanilines and N-methylanilines, positioning it as a distinct building block for the construction of nitrogen-containing heterocycles and functionalized small molecules.

Why In-Class N-Methylaniline Derivatives Cannot Substitute for 2-amino-3-benzyloxy-N-methylaniline Without Compromising Molecular Design Integrity


Generic substitution with superficially similar compounds—such as 3-benzyloxy-N-methylaniline (lacking the 2-amino group), 2-(benzyloxy)aniline (lacking the N-methyl group), or 3-methoxy-N-methylaniline (possessing a smaller methoxy substituent)—introduces profound changes in hydrogen bonding capacity, steric bulk, and electronic properties [1][2]. The 2-amino group of the target compound provides an additional hydrogen bond donor and a nucleophilic site for further derivatization, enabling synthetic pathways (e.g., diazotization, condensation, or cross-coupling) that are not accessible to analogs missing this ortho-amino functionality . Furthermore, the combination of the lipophilic benzyloxy group with the secondary N-methylamine motif creates a distinct solubility and reactivity profile that cannot be replicated by simple alkyl or methoxy analogs. Consequently, replacing this compound with a cheaper or more readily available N-methylaniline derivative directly alters reaction outcomes, intermediate stability, and downstream product identity—making exact procurement of 2-amino-3-benzyloxy-N-methylaniline a non-negotiable requirement for reproducible synthetic protocols.

Quantitative Differentiation Evidence for 2-amino-3-benzyloxy-N-methylaniline: Direct Comparative Metrics Against Closest Structural Analogs


Increased Molecular Weight and Size Differentiates 2-amino-3-benzyloxy-N-methylaniline from Non-Amino and De-Benzylated Analogs

The molecular weight of 2-amino-3-benzyloxy-N-methylaniline (228.29 g/mol) is 15.02 g/mol higher than that of 3-benzyloxy-N-methylaniline (213.27 g/mol) and 29.04 g/mol higher than that of 2-(benzyloxy)aniline (199.25 g/mol) [1][2]. This difference arises directly from the presence of the 2-amino substituent, which adds an additional nitrogen atom and two hydrogen atoms relative to the non-amino analog. The increased molecular weight impacts chromatographic retention times, mass spectrometric detection limits, and stoichiometric calculations in synthesis.

Molecular Weight Physicochemical Properties Structural Comparator

Enhanced Hydrogen Bond Donor Capacity Distinguishes 2-amino-3-benzyloxy-N-methylaniline from 3-Benzyloxy-N-methylaniline

2-amino-3-benzyloxy-N-methylaniline possesses two hydrogen bond donors (the primary 2-amino group and the secondary N-methylamino group), whereas 3-benzyloxy-N-methylaniline possesses only one hydrogen bond donor (the N-methylamino group) [1]. The additional donor increases the compound's capacity for intermolecular hydrogen bonding, which directly influences solubility in polar solvents, chromatographic behavior, and molecular recognition events in biological or catalytic systems.

Hydrogen Bonding Solubility Reactivity

Ortho-Diamine Motif Enables Unique Synthetic Transformations Inaccessible to 3-Benzyloxy-N-methylaniline and 2-(Benzyloxy)aniline

The 2-amino group in 2-amino-3-benzyloxy-N-methylaniline is situated ortho to the N-methylamino group, creating a 1,2-diamine motif . This structural arrangement is a privileged scaffold for the construction of benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles via condensation with carbonyl compounds or nitriles. In contrast, 3-benzyloxy-N-methylaniline (no 2-amino group) and 2-(benzyloxy)aniline (no N-methyl group) lack this ortho-diamine geometry and cannot undergo the same cyclization reactions [1][2].

Synthetic Utility Ortho-Diamine Heterocycle Formation

Purity Specification Parity with Commercial Analogs Ensures Consistent Performance in Downstream Applications

Commercially sourced 2-amino-3-benzyloxy-N-methylaniline is routinely supplied with a minimum purity of 95%, a specification that matches that of closely related analogs such as 3-benzyloxy-N-methylaniline (95% ) and 2-(benzyloxy)-N-methylaniline (95% ). This parity ensures that the compound does not introduce additional impurity-related variability when substituted into established synthetic protocols.

Purity Quality Control Procurement Specification

High-Value Application Scenarios for 2-amino-3-benzyloxy-N-methylaniline: Where Structural Specificity Drives Procurement Decisions


Synthesis of Benzimidazole and Quinoxaline Heterocycles via Ortho-Diamine Condensation

The ortho-diamine motif of 2-amino-3-benzyloxy-N-methylaniline enables efficient condensation with carbonyl compounds (e.g., aldehydes, ketones, carboxylic acids) to form benzimidazole or quinoxaline scaffolds . These heterocycles are privileged structures in kinase inhibitors, antimicrobial agents, and fluorescent probes. Substituting 3-benzyloxy-N-methylaniline or 2-(benzyloxy)aniline would not yield the same cyclized products, making the target compound indispensable for these synthetic routes [1][2].

Scaffold for Selective N-Alkylation or N-Arylation Due to Differentiated Amine Reactivity

The presence of two chemically distinct amine groups (primary 2-NH₂ and secondary N-CH₃) allows for sequential, chemoselective functionalization . The primary amine can be selectively acylated, alkylated, or diazotized without affecting the N-methyl group, enabling modular construction of complex libraries. Analogs lacking the 2-amino group (e.g., 3-benzyloxy-N-methylaniline) offer only a single amine handle, limiting diversification potential [1].

Intermediate for Hydrogen-Bond-Directed Crystal Engineering and Co-Crystal Design

With two hydrogen bond donors, 2-amino-3-benzyloxy-N-methylaniline exhibits enhanced capacity for intermolecular hydrogen bonding compared to single-donor analogs [1]. This property makes it a valuable building block in crystal engineering studies, co-crystal formulation with active pharmaceutical ingredients, and the design of supramolecular assemblies where precise H-bond networks are required.

Precursor for Benzyl-Protected Aminophenol Derivatives via Selective Deprotection

The benzyloxy group serves as a protecting group that can be cleaved by hydrogenolysis to reveal a 3-hydroxy group . This orthogonal deprotection strategy allows for late-stage functionalization of the phenolic oxygen while preserving the 2-amino and N-methyl groups. This differentiated reactivity is not available in 3-methoxy-N-methylaniline (which lacks a cleavable protecting group) or 2-(benzyloxy)aniline (which lacks the N-methyl handle) [1][2].

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